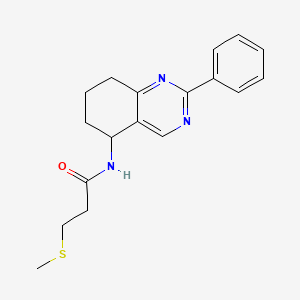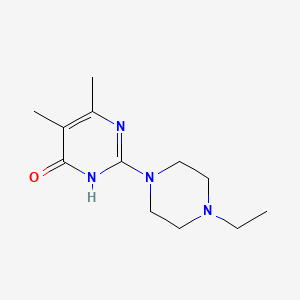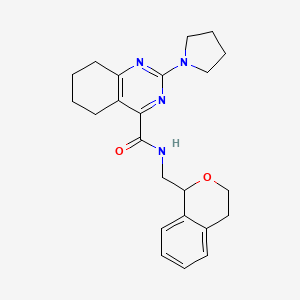
3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is known to have a unique mechanism of action, which makes it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes that are involved in various biochemical and physiological processes. By inhibiting these enzymes, this compound can alter the activity of cells and tissues, leading to changes in the physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific process being studied. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking certain enzymes involved in cell proliferation. In neuroscience, this compound has been used to study the mechanisms of action of neurotransmitters and their receptors. In drug discovery, this compound has been used to identify potential drug targets and to screen for new drug candidates.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in lab experiments is its unique mechanism of action. This compound can be used to study a wide range of biochemical and physiological processes, making it a valuable tool for scientific research. However, the limitations of this compound include its complex synthesis process and the lack of information on its toxicity and side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide. One direction is to investigate the potential use of this compound in drug discovery. Another direction is to study the toxicity and side effects of this compound to determine its safety for use in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Synthesemethoden
The synthesis of 3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 2-phenyl-5,6,7,8-tetrahydro-5-quinazolinone and methylthioacetic acid followed by the addition of propionyl chloride.
Wissenschaftliche Forschungsanwendungen
The unique properties of 3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide make it a valuable tool for scientific research. This compound has been used in various studies to investigate the mechanisms of action of different biochemical and physiological processes. Some of the areas where this compound has been used include cancer research, neuroscience, and drug discovery.
Eigenschaften
IUPAC Name |
3-methylsulfanyl-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-23-11-10-17(22)20-15-8-5-9-16-14(15)12-19-18(21-16)13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUXOOOFCORGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)NC1CCCC2=NC(=NC=C12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-4(1H)-isoquinolinylidene]methyl}benzenesulfonohydrazide](/img/structure/B6026763.png)
![N-(3,5-dimethylphenyl)-1-(1-{[(3,5-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6026771.png)
![N-(2-methoxy-1-methylethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6026785.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6026787.png)
![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6026791.png)

![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6026799.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B6026817.png)
![1-[4-(dimethylamino)-4-oxobutanoyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6026832.png)



![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6026861.png)
